5-Ethyl-2,3-dimethylpyrazine

Water solubility Formulation compatibility Flavor delivery systems

5-Ethyl-2,3-dimethylpyrazine (CAS 15707-34-3) is a trisubstituted alkylpyrazine with the molecular formula C₈H₁₂N₂, classified among heterocyclic aroma compounds recognized for potent roasted, nutty, and cocoa-like sensory profiles. The compound is registered as FEMA 4434 and JECFA 2126, with a minimum assay specification of 95% (JECFA) and commercially available purities reaching ≥98% (GC).

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 15707-34-3
Cat. No. B102239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2,3-dimethylpyrazine
CAS15707-34-3
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C(=N1)C)C
InChIInChI=1S/C8H12N2/c1-4-8-5-9-6(2)7(3)10-8/h5H,4H2,1-3H3
InChIKeyCIBKSMZEVHTQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2,3-dimethylpyrazine (CAS 15707-34-3): Procurement-Grade Alkylpyrazine Flavorant Overview


5-Ethyl-2,3-dimethylpyrazine (CAS 15707-34-3) is a trisubstituted alkylpyrazine with the molecular formula C₈H₁₂N₂, classified among heterocyclic aroma compounds recognized for potent roasted, nutty, and cocoa-like sensory profiles [1]. The compound is registered as FEMA 4434 and JECFA 2126, with a minimum assay specification of 95% (JECFA) and commercially available purities reaching ≥98% (GC) [2]. Its physical form is a clear, colorless to pale yellow liquid with a boiling point of 190–191 °C, refractive index of 1.494–1.502, and specific gravity of 0.944–0.982 at 20 °C [2]. Identified as an odor-active contributor in microbial fermentation broths (Basfia succiniciproducens) and in Chinese smoked duck, this pyrazine serves as a key building block in flavor chemistry, food science research, and fragrance development [3].

Why Generic Substitution of 5-Ethyl-2,3-dimethylpyrazine Fails: Evidence-Based Procurement Risks


Interchanging 5-ethyl-2,3-dimethylpyrazine with seemingly similar alkylpyrazines such as 2,3-dimethylpyrazine (CAS 5910-89-4), 2-ethyl-3,5-dimethylpyrazine (CAS 13925-07-0), or 2,3-diethyl-5-methylpyrazine (CAS 18138-04-0) introduces measurable deviations in solubility, odor character, and regulatory status that directly impact formulation performance and compliance. 5-Ethyl-2,3-dimethylpyrazine is practically insoluble in water (estimated 1,473 mg/L at 25 °C), whereas 2,3-dimethylpyrazine is freely water-soluble (180 g/L), rendering the two non-interchangeable in aqueous-based flavor delivery systems [1]. Furthermore, the 2,3-dimethyl-5-ethyl substitution pattern yields a deep roasted cocoa-like aroma with burnt popcorn notes at 0.10% dilution in propylene glycol, a sensory profile that differs qualitatively from the musty/bready character of 2,3-dimethylpyrazine and the burnt-almond nuance of 2-ethyl-3,5-dimethylpyrazine [2]. Structure–odor relationship studies on 80 alkylpyrazines demonstrate that even minor positional isomerism produces orders-of-magnitude changes in odor detection threshold [3]. Generic substitution without analytical verification therefore risks both sensory deviation and regulatory non-compliance in FEMA/JECFA-governed applications.

5-Ethyl-2,3-dimethylpyrazine (CAS 15707-34-3): Quantitative Differentiation Evidence Against Closest Analogs


Water Solubility: 5-Ethyl-2,3-dimethylpyrazine vs. 2,3-Dimethylpyrazine

5-Ethyl-2,3-dimethylpyrazine exhibits a predicted water solubility of approximately 1,473 mg/L at 25 °C (practically insoluble to insoluble per JECFA), compared to 2,3-dimethylpyrazine, which is freely soluble in water at 180 g/L (ALOGPS) and miscible per FAO specifications [1][2]. This represents an approximate 122-fold lower water solubility for the ethyl-substituted compound. The JECFA monograph explicitly describes 5-ethyl-2,3-dimethylpyrazine as 'practically insoluble to insoluble in water' while describing 2,3-dimethylpyrazine as 'soluble in water, organic solvents, oils' [3]. This solubility differential is a direct consequence of the ethyl group at the 5-position, which increases logP from 0.63 (2,3-dimethylpyrazine) to 1.59 (5-ethyl-2,3-dimethylpyrazine) [4].

Water solubility Formulation compatibility Flavor delivery systems

Odor Quality Divergence: Roasted Cocoa vs. Musty/Bready Character Between Regioisomers

The JECFA specification defines the odor of 5-ethyl-2,3-dimethylpyrazine as 'deep roasted cocoa-like aroma' [1]. When diluted to 0.10% in propylene glycol, it delivers 'burnt popcorn, roasted cocoa' notes [2]. In contrast, its regioisomer 2-ethyl-3,5-dimethylpyrazine (CAS 13925-07-0) produces a 'burnt, almond, roasted, nutty, coffee' profile [3], while 2,3-dimethylpyrazine (CAS 5910-89-4) is described as 'nutty, cocoa-like' with a taste that is 'musty, bready, and cocoa powdery' [4]. The presence of the ethyl substituent at the 5-position (as opposed to the 2-position) and the specific vicinal dimethyl substitution pattern are the structural determinants of this qualitative divergence. In headspace-GC-MS-olfactometry analysis of Basfia succiniciproducens fermentation broth, 5-ethyl-2,3-dimethylpyrazine was one of 14 confirmed odor-active compounds contributing to the 'intense nutty, root vegetable-like, buttery and sourish smell' [5].

Sensory analysis Odor quality Flavor chemistry GC-O

GC Retention Index for Unambiguous Identification: HP-Wax Kovats RI Differentiation

5-Ethyl-2,3-dimethylpyrazine has a reported Kovats retention index of 1493 on a polar HP-Wax column, as determined by Sanz et al. (2001) in the analysis of volatile compounds in ground roasted Arabica coffee [1]. This RI value enables unambiguous chromatographic differentiation from co-eluting positional isomers. Contemporary GC-MS identification protocols emphasize that mass spectra of many positional isomers of alkylpyrazines are indistinguishable, making retention index matching on complementary stationary phases essential for unequivocal identification [2]. The availability of authenticated RI data (HP-Wax: 1493) provides a verifiable quality control parameter absent from generic pyrazine specifications that rely solely on MS library matching.

Gas chromatography Retention index Isomer identification Quality control

Purity Specifications: Commercial ≥98% (GC) vs. JECFA Minimum 95%

The JECFA specification sets a minimum assay of 95% for 5-ethyl-2,3-dimethylpyrazine [1]. Multiple commercial suppliers, including TCI America, Chem-Impex, and Aladdin Scientific, offer material with purity ≥98.0% (GC), with some providing batch-specific Certificates of Analysis including NMR, HPLC, and GC traceability . One ISO-certified manufacturer additionally specifies water content ≤0.5% (Karl Fischer) and heavy metals ≤10 ppm [2]. The 2,3-dimethylpyrazine JECFA specification (95%, sum of 2,3-, 2,5-, and 2,6-isomers) does not differentiate among positional isomers, whereas 5-ethyl-2,3-dimethylpyrazine ≥98% (GC) represents a single defined regioisomer with higher purity, reducing the risk of isomeric contamination in sensitive flavor reconstitution studies [3].

Purity assay Quality specifications Procurement standards GC analysis

Regulatory Standing: Independent FEMA GRAS and JECFA Clearance vs. Non-Ethylated Analogs

5-Ethyl-2,3-dimethylpyrazine holds FEMA No. 4434 with GRAS status affirmed in FEMA GRAS Publication 24, and JECFA No. 2126 with full specification status since 2012 (Session 76) [1][2]. It is also listed as FLAVIS No. 14.170 under EU food flavoring regulations and appears in the FDA Substances Added to Food (formerly EAFUS) inventory as a permitted flavoring agent or adjuvant [3]. In contrast, while 2,3-dimethylpyrazine (FEMA 3271) and 2-ethyl-3,5-dimethylpyrazine (FEMA 3149) similarly hold GRAS status, their regulatory dossiers correspond to distinct FEMA numbers with independent safety evaluations; a JECFA or FEMA clearance for one alkylpyrazine does not extend to another [4]. Each compound's regulatory identity is CAS-specific and linked to its own toxicological dataset, meaning substitution without re-filing constitutes a regulatory violation in commercial food and beverage products.

FEMA GRAS JECFA Regulatory compliance Food contact

High-Value Application Scenarios for 5-Ethyl-2,3-dimethylpyrazine (CAS 15707-34-3)


Cocoa and Roasted Coffee Flavor Reconstitution Studies

The JECFA-confirmed 'deep roasted cocoa-like aroma' of 5-ethyl-2,3-dimethylpyrazine makes it the preferred pyrazine for analytical flavor reconstitution of cocoa and roasted coffee matrices. Its identification in ground roasted Arabica coffee (confirmed by Kovats RI 1493 on HP-Wax) and its role as an odor-active compound in fermentation-derived aroma profiles support its use as an authentic reference standard for SIDA-GC-MS quantitation in coffee research [1][2]. The compound's FEMA 4434 GRAS status and ≥98% (GC) commercial purity enable direct use in sensory omission-recombination experiments without regulatory clearance delays.

Lipid-Based and Low-Water-Activity Flavor Delivery Systems

With a water solubility of only ~1,473 mg/L and favorable logP of 1.59, 5-ethyl-2,3-dimethylpyrazine preferentially partitions into lipid phases, providing superior performance in oil-based flavor delivery systems, snack seasoning slurries, and fat-based encapsulations compared to the water-soluble 2,3-dimethylpyrazine (180 g/L) [1]. This solubility profile enables precise flavor loading in low-water-activity products without the phase-separation issues that would accompany more hydrophilic pyrazine analogs.

Positional Isomer Reference for Alkylpyrazine Biosynthesis Research

The semibiocatalytic synthesis study by Attanayake et al. (2021) demonstrated that controlling the regiochemistry of ethyl dimethylpyrazine isomers requires structurally specific enzymatic approaches, with 2-ethyl-3,5-dimethylpyrazine (235-EDMP) synthesized at >70% relative abundance over its 3-ethyl-2,5-dimethyl isomer [1]. 5-Ethyl-2,3-dimethylpyrazine serves as the analytically distinct regioisomer (RI 1493 on HP-Wax) needed to validate biosynthetic route selectivity and to calibrate GC-MS methods for isomer ratio determination in biotechnological flavor production from renewable feedstocks such as Basfia succiniciproducens fermentation waste streams.

Authentic Reference for Smoked and Thermally Processed Food Flavor Analysis

In SAFE-GC-O-MS analysis of Chinese smoked duck, 5-ethyl-2,3-dimethylpyrazine was identified as one of eight odorants significantly contributing to the aroma profile (p < 0.01) [1]. Its authenticated retention index, ≥98% purity, and JECFA-standardized odor character make it an essential analytical reference for flavoromics studies of smoked, grilled, and roasted meat products where this specific pyrazine contributes burnt-roasted depth that differs from the musty notes of 2,3-dimethylpyrazine or the almond accents of 2-ethyl-3,5-dimethylpyrazine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-2,3-dimethylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.